molecular formula C11H11BrN6O2S2 B3407013 8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione CAS No. 476482-48-1

8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

Cat. No.: B3407013
CAS No.: 476482-48-1
M. Wt: 403.3 g/mol
InChI Key: AOWPQVXTYUZVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is a brominated purine derivative featuring a thiadiazole-containing side chain. Its molecular structure includes a bromine atom at position 8 of the purine core, a methyl group at position 3, and a 7-substituted ethyl group linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety via a sulfanyl bridge.

Key structural features include:

  • Thiadiazole ring: Contributes to π-stacking interactions and metabolic stability.
  • Sulfanyl ethyl linker: Improves solubility and conformational flexibility.

Properties

IUPAC Name

8-bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN6O2S2/c1-5-15-16-11(22-5)21-4-3-18-6-7(13-9(18)12)17(2)10(20)14-8(6)19/h3-4H2,1-2H3,(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWPQVXTYUZVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-48-1
Record name 8-BROMO-3-METHYL-7-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to known DPP4 inhibitors, it may bind to the active site of DPP4, preventing the enzyme from cleaving its substrates. This inhibition could lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals.

Biochemical Pathways

The compound may affect the incretin pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestines in response to meals and stimulate insulin secretion. By inhibiting DPP4, the compound could prevent the degradation of incretin hormones, leading to increased insulin secretion and better control of blood glucose levels.

Biological Activity

8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione (CAS No. 476482-48-1) is a complex organic compound with potential biological applications. Its structure suggests it may act as an inhibitor of dipeptidyl peptidase 4 (DPP4), a key enzyme in glucose metabolism. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant case studies.

PropertyValue
Molecular FormulaC11H11BrN6O2S2
Molecular Weight403.3 g/mol
PurityTypically ≥ 95%
GHS Hazard ClassIrritant

Target of Action

The compound is structurally similar to known DPP4 inhibitors. DPP4 plays a crucial role in the inactivation of incretin hormones such as GLP-1 and GIP, which are involved in insulin secretion and glucose homeostasis.

Biochemical Pathways

The inhibition of DPP4 by this compound may enhance the incretin pathway:

  • Incretin Hormones : GLP-1 and GIP are released post-meal and stimulate insulin secretion.
  • Impact on Insulin Levels : By preventing the degradation of these hormones, the compound could potentially increase insulin levels and decrease blood glucose levels, making it a candidate for type 2 diabetes treatment.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant DPP4 inhibitory activity. For example:

  • Inhibition Studies : Compounds with similar structures have shown IC50 values ranging from 0.35 μM to over 30 μM against various biological targets .
  • Biological Assays : In cellular assays, certain derivatives demonstrated effective inhibition of viral polymerases and other enzymes linked to metabolic diseases .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives in relation to DPP4 inhibition:

  • A study reported that thiazolidinone derivatives exhibited IC50 values below 50 μM against HIV reverse transcriptase, suggesting strong antiviral properties that may correlate with DPP4 inhibition mechanisms .

Scientific Research Applications

Structural Features

The compound features a brominated purine core with a thiadiazole moiety, which contributes to its biological activity. The presence of the bromine atom enhances its reactivity, making it a valuable candidate in various chemical reactions.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent. Its structural similarity to nucleobases allows it to interact with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that derivatives of purine compounds exhibit anticancer properties. A study demonstrated that modifications on the purine scaffold could enhance cytotoxicity against cancer cell lines, suggesting that 8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione may possess similar properties .

Agricultural Applications

Due to its potential as a pesticide or herbicide, this compound is being investigated for its effectiveness in controlling plant pathogens and pests.

Case Study: Pesticidal Efficacy

In agricultural studies, compounds with thiadiazole structures have been noted for their fungicidal and insecticidal properties. Preliminary results suggest that the incorporation of the thiadiazole moiety into the purine structure may enhance these effects .

Biochemical Research

The compound's ability to act as an enzyme inhibitor makes it a valuable tool in biochemical research.

Case Study: Enzyme Inhibition

Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways. For instance, experiments with related purine derivatives have demonstrated their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis . This suggests that this compound could serve as a lead compound for developing new inhibitors.

Table 1: Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
8-Bromo...AnticancerTBD
ThiadiazoleFungicidalTBD
Purine DerivativeEnzyme InhibitionTBD

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound A : 8-Bromo-1,3-dimethyl-7-[2-(2-pyrimidinylsulfanyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione
  • Structural Differences :
    • Position 1: Methyl group (vs. hydrogen in the target compound).
    • Thiadiazole substituent replaced by a pyrimidinyl group.
  • Impact on Properties: The pyrimidine ring (vs. Increased steric bulk due to the 1,3-dimethyl groups may affect binding affinity in biological systems.
  • Reference :
Compound B : 8-[Benzyl(methyl)amino]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione
  • Structural Differences: Bromine at position 8 replaced by a benzyl(methyl)amino group. Additional methyl group at position 1.
  • Impact on Properties: The amino group introduces basicity and hydrogen-bond donor capacity, contrasting with the electrophilic bromine in the target compound. Higher molecular weight (457.571 g/mol vs. ~430–440 g/mol for the target) may influence pharmacokinetics.
  • Reference :
Table 1: Key Physicochemical Properties
Property Target Compound Compound A Compound B
Molecular Formula C₁₃H₁₄BrN₇O₂S₂ C₁₄H₁₅BrN₆O₂S C₂₀H₂₃N₇O₂S₂
Molecular Weight (g/mol) ~430–440 (estimated) ~443.3 457.571
Hydrogen Bond Acceptors 8 7 8
XLogP ~2.5 (estimated) ~2.3 2.8

Crystallographic and Structural Insights

  • The SHELX software suite, widely used for small-molecule crystallography , could resolve structural details such as bond lengths and angles. For example:
    • The sulfanyl-ethyl linker in the target compound likely adopts a gauche conformation to minimize steric clashes.
    • The thiadiazole ring’s planarity may enhance stacking interactions in crystal packing.

Q & A

Q. What are the key challenges in synthesizing 8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione, and how can they be addressed methodologically?

The synthesis involves bromination at the purine core and introducing the thiadiazole-sulfanyl-ethyl moiety. A common approach for brominated purines (e.g., 8-bromo derivatives) utilizes N-bromosuccinimide (NBS) in acetonitrile under controlled conditions . Challenges include regioselectivity and side reactions due to bromine’s electrophilic nature. To mitigate this, reaction monitoring via TLC and optimizing solvent polarity (e.g., chloroform/methanol mixtures) can improve yield . For thiadiazole coupling, nucleophilic substitution with ω-bromoethyl intermediates is recommended, leveraging sulfur’s nucleophilicity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • HPLC : Essential for assessing purity (>95% as per industry standards) and detecting minor impurities .
  • NMR Spectroscopy : 1H/13C NMR resolves regiochemical ambiguities (e.g., distinguishing purine C7 vs. C8 substitution) and confirms thiadiazole integration. For example, the methyl group on the thiadiazole ring appears as a singlet near δ 2.5 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (C14H14BrN7O2S2) and detects isotopic patterns for bromine .

Q. How can researchers design initial biological activity assays for this compound?

Begin with in vitro enzyme inhibition assays (e.g., phosphodiesterases or kinases), given structural similarities to purine-based inhibitors. Use a tiered approach:

Target Selection : Prioritize enzymes with known sensitivity to brominated purines (e.g., PDE2A inhibitors ).

Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50 values.

Control Compounds : Include analogs like 8-chloropurines to benchmark activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design : Test 3–5 factors (e.g., NBS equivalents, reaction time) with response surface modeling .
  • Process Control : Use inline FTIR to monitor bromination progress and terminate reactions at optimal conversion .

Q. What computational tools are effective in predicting bromine’s reactivity and regioselectivity in this compound?

  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-311+G*) predicts electrophilic attack sites on the purine core .
  • Reaction Path Search Software : Tools like GRRM or AFIR simulate intermediates and transition states for bromination pathways .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Contradictions often arise from substituent effects. For example:

  • Thiadiazole vs. Benzothiazole Moieties : Compare activity of the target compound with 8-(1H-benzothiazol-2-ylsulfanyl)-3-methylpurine to assess sulfur heterocycle impact .
  • Statistical Analysis : Use ANOVA to identify significant differences in IC50 values between analogs, controlling for assay variability .

Q. What strategies address solubility challenges during in vivo testing?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance bioavailability .
  • Nanoformulation : Use liposomal encapsulation or PEGylation, guided by logP calculations (predicted ~2.1 for this compound) .

Q. How can structure-activity relationship (SAR) studies be structured for this compound?

  • Core Modifications : Synthesize analogs with halogen substitution (Cl, I) at C8 and evaluate potency trends .
  • Side-Chain Variations : Replace the thiadiazole-sulfanyl group with morpholine or piperazine derivatives to probe steric/electronic effects .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H2O2) conditions, followed by LC-MS to identify degradation products .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via HPLC .

Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies?

  • HTS Workflow : Screen against a 500+ kinase panel using fluorescence polarization assays.
  • Follow-Up Mechanistic Analysis : For hits, perform X-ray crystallography to resolve binding modes and guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.